

Repinotan Hydrochloride: A Technical Guide to its Neuroprotective Signaling Pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Repinotan hydrochloride

Cat. No.: B057086

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Introduction

Repinotan hydrochloride (BAY x 3702) is a highly selective and potent full agonist for the serotonin 5-HT_{1A} receptor.^{[1][2][3]} It has demonstrated significant neuroprotective effects in various preclinical experimental models of ischemic stroke and traumatic brain injury, including permanent and transient middle cerebral artery occlusion (pMCAO and tMCAO).^{[1][3][4][5]} The neuroprotective properties of Repinotan are directly mediated through the 5-HT_{1A} receptor, as its effects are blocked by specific antagonists like WAY 100635.^{[1][3][4]} While initial preclinical data were promising, suggesting a therapeutic window of at least 5 hours post-injury in animal models, clinical trials in acute ischemic stroke patients did not demonstrate efficacy.^{[1][2][3]} This guide provides an in-depth technical overview of the core molecular signaling pathways implicated in Repinotan's neuroprotective action, supported by quantitative data and detailed experimental methodologies.

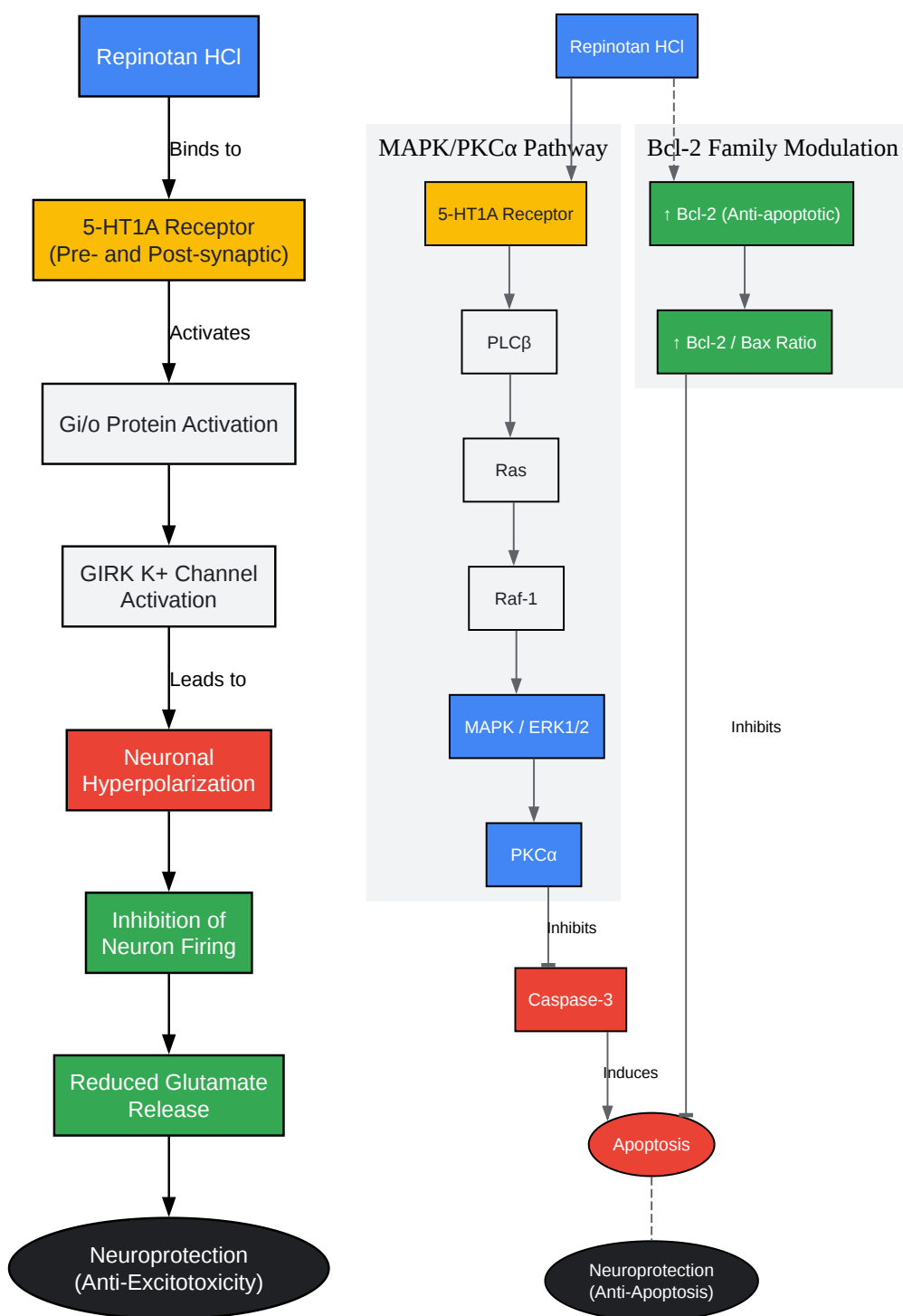
Core Neuroprotective Signaling Pathways

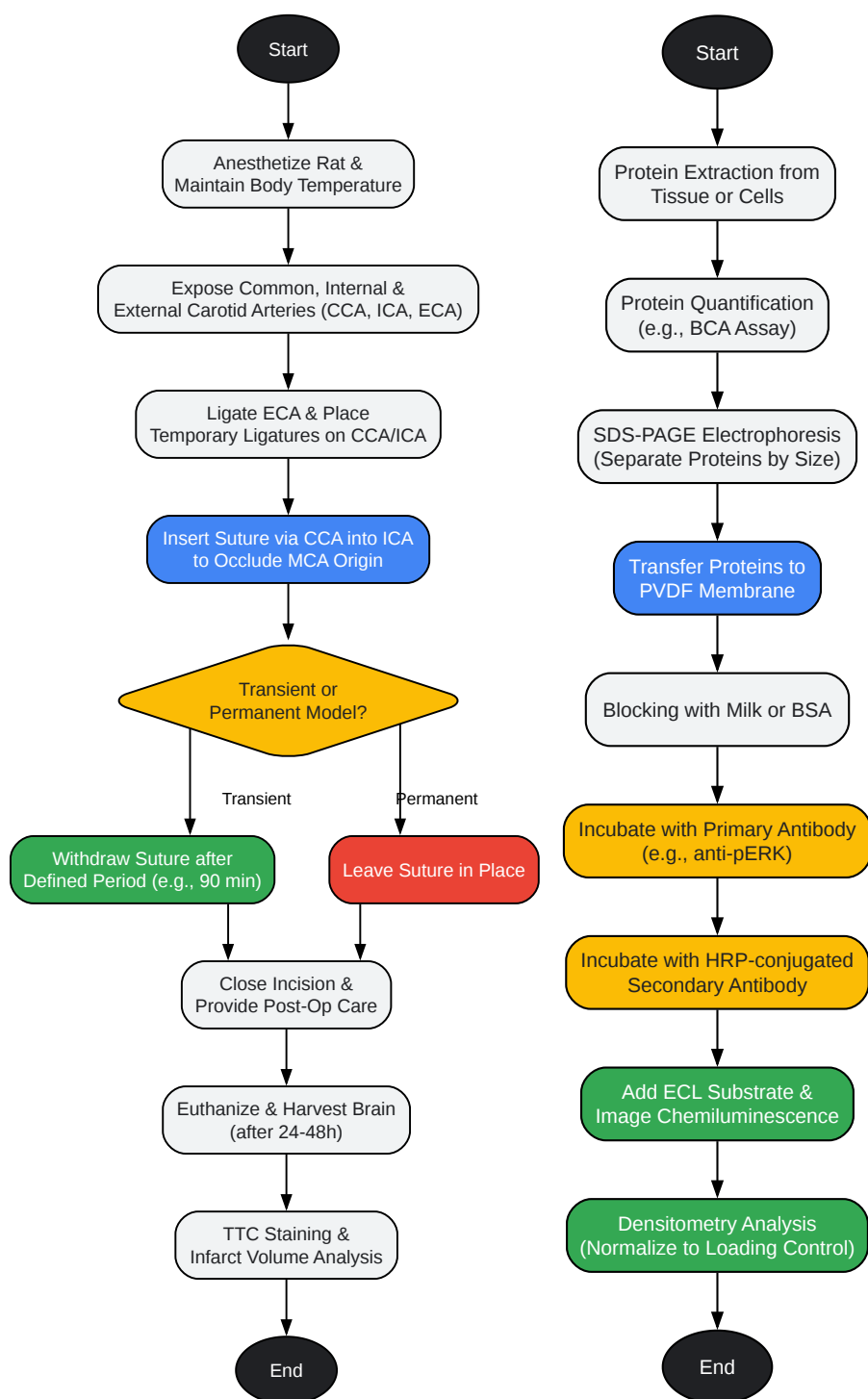
The neuroprotective effects of **Repinotan hydrochloride** are multifactorial, stemming from its primary action on the 5-HT_{1A} receptor and cascading into downstream pathways that mitigate excitotoxicity and inhibit apoptosis.

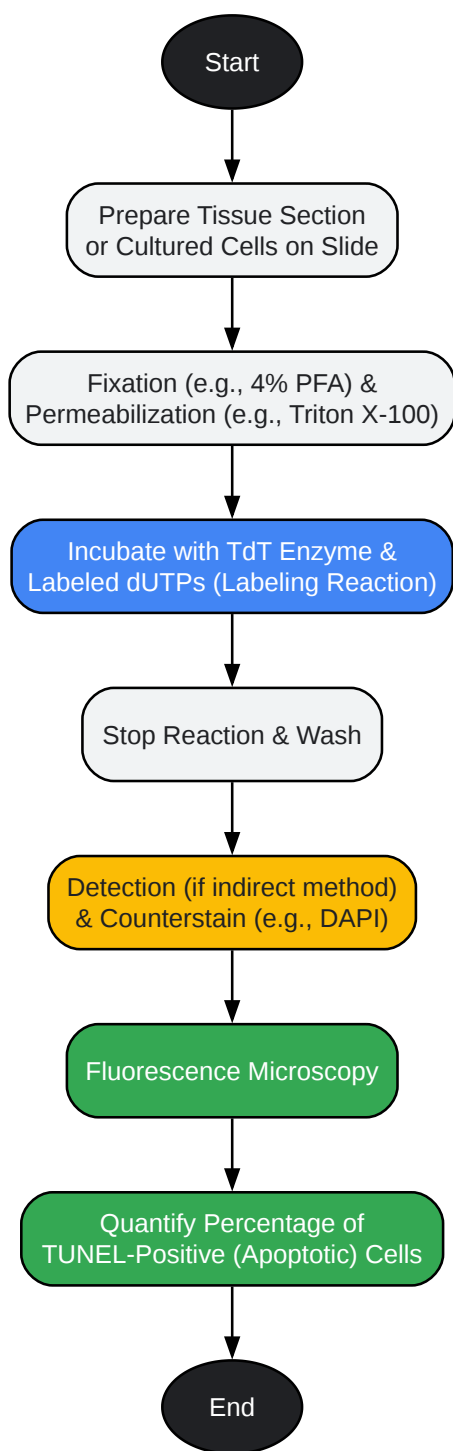
Primary Mechanism: Attenuation of Excitotoxicity

The principal and most immediate neuroprotective mechanism of Repinotan involves the modulation of neuronal excitability.[\[1\]](#)[\[2\]](#)[\[4\]](#)

- **5-HT_{1A} Receptor Activation:** Repinotan binds to both presynaptic and postsynaptic 5-HT_{1A} receptors.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- **GIRK Channel Activation:** This binding activates G protein-coupled inwardly rectifying potassium (K⁺) channels.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- **Neuronal Hyperpolarization:** The opening of these K⁺ channels leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- **Reduced Glutamate Release:** This hyperpolarized state increases the threshold for neuronal firing, thereby inhibiting the excessive release of the excitatory neurotransmitter glutamate, a key mediator of ischemic cell death.[\[1\]](#)[\[2\]](#)[\[4\]](#)







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- To cite this document: BenchChem. [Repinotan Hydrochloride: A Technical Guide to its Neuroprotective Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057086#repinotan-hydrochloride-neuroprotective-signaling-pathways]

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